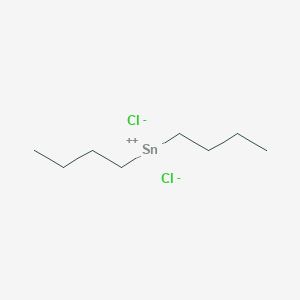

Dibutyltin Dichloride-d18

Description

Propriétés

IUPAC Name |

dibutyltin(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2ClH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHQTVXGKYATR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+2]CCCC.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-18-1 | |

| Record name | Dibutyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibutyltin dichloride is typically synthesized through the reaction of tetrabutyltin with tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH₃CH₂CH₂CH₂)₄Sn + SnCl₄ → 2(CH₃CH₂CH₂CH₂)₂SnCl₂

This reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, dibutyltin dichloride is produced by the alkylation of tin(IV) chloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents, RMgX, are commonly used for this purpose. The reaction is typically carried out in large volumes of solvent and requires careful control of reaction conditions to achieve high yields.

Analyse Des Réactions Chimiques

Types of Reactions: Dibutyltin dichloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dibutyltin oxide.

Reduction: Reduction with lithium aluminum hydride yields dibutyltin dihydride.

Substitution: It can undergo substitution reactions with nucleophiles to form different organotin compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Oxidation: Dibutyltin oxide.

Reduction: Dibutyltin dihydride.

Substitution: Various organotin derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Overview

- Chemical Formula : CHClSn

- CAS Number : 683-18-1

- Synonyms : DBTC, Dibutylzinnchlorid, Di-n-butylzinn dichlorid

Dibutyltin dichloride is primarily used as a catalyst in various chemical reactions, particularly in the production of polyvinyl chloride (PVC), silicones, and polyurethanes. Its role as a stabilizer and processing aid enhances the performance of these materials in end-use applications.

Industrial Applications

DBTC finds extensive use in several industrial processes:

- Catalyst in Esterification : It acts as a catalyst for esterification reactions, crucial in producing plasticizers and other organic esters used in various products such as coatings and adhesives .

- Stabilizer for PVC : DBTC serves as a heat stabilizer in PVC formulations, improving thermal stability and prolonging the material's lifespan .

- Production of Silicones : It is employed in synthesizing silicones used in sealants, adhesives, and medical devices .

- Intermediate for Other Compounds : DBTC is utilized as an intermediate in synthesizing other organotin compounds, which are essential in manufacturing coatings for glass containers and other applications .

Scientific Research Applications

Dibutyltin dichloride has been extensively studied for its biological effects and potential therapeutic applications:

Immunotoxicity Studies

Research indicates that DBTC can significantly affect immune functions. In studies involving Sprague-Dawley rats, exposure to dibutyltin dichloride resulted in altered T-cell-mediated responses and reduced humoral immunity . The compound's immunotoxic effects were assessed through various models, highlighting its potential risks associated with environmental exposure.

Cancer Research

DBTC has been investigated for its role in cancer research, particularly concerning pancreatic cancer. A study involving female Syrian golden hamsters demonstrated that administering dibutyltin dichloride after exposure to a carcinogen reduced the incidence of ductal adenocarcinomas . This suggests that DBTC may have protective effects against certain types of cancer when used therapeutically.

Pancreatitis Model

In experimental models of pancreatitis, dibutyltin dichloride was used to induce acute pancreatitis in rats. The study aimed to understand oxidative stress mechanisms involved in DBTC-induced pancreatitis and evaluate potential protective agents like selenium against its toxic effects .

Case Studies

Environmental Impact and Safety

Despite its industrial utility, dibutyltin dichloride poses environmental concerns due to its toxicity. It has been classified as toxic for reproduction by regulatory bodies like the European Chemicals Agency (ECHA) due to its endocrine-disrupting properties . Safe handling practices are essential to mitigate risks associated with exposure.

Mécanisme D'action

The mechanism by which dibutyltin dichloride exerts its effects involves its ability to act as a Lewis acid. This allows it to catalyze various chemical reactions by accepting electron pairs from nucleophiles. In biological systems, it can interact with cellular proteins and enzymes, leading to changes in cellular processes and potentially inhibiting the growth of cancer cells and viruses.

Comparaison Avec Des Composés Similaires

Tributyltin Chloride (TBTCl)

Chemical and Functional Differences :

- Structure : TBTCl ($ \text{C}{12}\text{H}{27}\text{ClSn} $) has three butyl groups and one chlorine atom, whereas DBTCl has two of each.

- Receptor Activity :

Toxicity :

Dibutyltin Dilaurate (DBTDL)

Functional Overlaps and Distinctions :

Toxicity :

Monobutyltin Trichloride (MBTCl)

Structural and Toxicological Contrast :

- Structure : MBTCl ($ \text{C}4\text{H}9\text{Cl}_3\text{Sn} $) has one butyl group and three chlorines.

Comparative Data Tables

Table 1: Receptor Activation Profiles of Organotins

Table 2: Acute Toxicity in Rodents

Mechanistic Insights from Research

- Leydig Cell Toxicity : DBTCl downregulates steroidogenic enzymes (e.g., CYP11A1, HSD3B1) and inhibits Leydig cell proliferation, reducing serum testosterone by 60% in rats .

- Immune Suppression : DBTCl disrupts NF-κB signaling in macrophages, lowering TNF-α expression by 50% at 10 μM .

- Environmental Persistence: DBTCl hydrolyzes slowly in water, forming stable distannoxanes that persist in sediments .

Activité Biologique

Dibutyltin dichloride (DBTC) is an organotin compound widely used in various industrial applications, including as a stabilizer in polyvinyl chloride (PVC) plastics and as a biocide. Its biological activity has drawn considerable attention due to its potential health implications, particularly regarding immunotoxicity, endocrine disruption, and reproductive toxicity. This article reviews the biological effects of DBTC, highlighting key research findings, case studies, and relevant data.

Dibutyltin dichloride exhibits its biological effects primarily through interactions with nuclear receptors and modulation of cellular signaling pathways. Notably, DBTC acts as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor alpha (RXRα), which are crucial in regulating adipogenesis and inflammation.

- Adipogenesis : Studies indicate that DBTC induces adipogenesis in 3T3-L1 preadipocytes via PPARγ activation, similar to other organotin compounds like tributyltin chloride . This process involves the upregulation of genes associated with fat cell differentiation.

- Inflammatory Response : DBTC has been shown to inhibit the expression of pro-inflammatory genes in various cell types, including macrophages and adipocytes. For instance, it reduces TNFα expression in LPS-stimulated RAW 264.7 macrophages .

Immunotoxicity

DBTC's immunotoxic effects have been documented across several studies:

- Natural Killer (NK) Cell Activity : Exposure to DBTC significantly impairs the lytic function of NK cells. In vitro studies demonstrated a reduction in NK cell activity by approximately 35% at intracellular concentrations of 200 μM, with nearly complete loss at higher concentrations . This suggests that even low levels of DBTC can compromise immune function.

- Thymic Effects : Chronic exposure to DBTC has been associated with thymus atrophy and lymphoid depletion in animal models, indicating its potential to disrupt normal immune system development .

Reproductive and Developmental Toxicity

Research indicates that dibutyltin compounds can adversely affect reproductive health:

- Fertility Impacts : In rodent studies, DBTC exposure resulted in increased pre-implantation loss and early resorptions during pregnancy . Additionally, developmental studies showed increased incidences of fetal malformations at low doses.

- Developmental Exposure : A study found that developmental exposure to DBTC did not impair immune function in offspring but raised concerns about potential long-term effects on reproductive health .

Toxicological Profiles

The toxicological profile of dibutyltin dichloride reveals significant acute and chronic effects:

Case Studies

Several case studies provide insights into the biological activity of dibutyltin dichloride:

- Study on NK Cell Function : Whalen et al. (1999) demonstrated that serum supplementation modulates the effects of DBTC on NK cell lysis, indicating that environmental exposure conditions could influence immunotoxic outcomes .

- Developmental Exposure Study : DeWitt et al. (2006) investigated the impact of developmental exposure to DBTC on immune function in Sprague-Dawley rats, concluding that while there were no immediate impairments observed, the potential for long-term effects remains a concern .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing dibutyltin dichloride (DBTC) with high purity, and how can researchers verify its structural integrity?

- Methodological Answer : Synthesis typically involves reacting tin with butyl chloride under controlled conditions. To ensure purity, use inert atmospheres (e.g., nitrogen) and reflux setups. Structural verification requires Fourier-transform infrared spectroscopy (FTIR) to confirm Sn-Cl bonds (~480 cm⁻¹) and nuclear magnetic resonance (NMR) for butyl group protons (δ 0.8–1.6 ppm). X-ray diffraction (XRD) may further validate crystallinity .

Q. How should researchers design toxicity screening experiments for DBTC in environmental or biological systems?

- Methodological Answer : Use standardized assays such as Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition (OECD 201). Dose-response curves should span 0.1–100 mg/L, with controls for solvent effects (e.g., dimethyl sulfoxide). Include positive controls (e.g., tributyltin) for comparative toxicity assessment. Analytical techniques like ICP-MS quantify tin residues in biological matrices .

Q. What analytical techniques are most reliable for quantifying DBTC in complex matrices (e.g., soil, water)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using NaBEt₄) achieves detection limits of 0.1 µg/L. For aqueous samples, solid-phase extraction (SPE) with C18 cartridges improves sensitivity. Inductively coupled plasma optical emission spectroscopy (ICP-OES) measures total tin but requires speciation analysis to distinguish DBTC from other organotin compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of DBTC in esterification reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity or moisture content. Standardize reaction conditions (e.g., anhydrous toluene, 80°C) and use kinetic studies (e.g., pseudo-first-order modeling) to compare turnover frequencies. Control for catalyst leaching via hot filtration tests. Cross-validate results with alternative techniques like in situ FTIR monitoring .

Q. What strategies optimize DBTC’s stability in polymer stabilization applications under varying thermal and UV conditions?

- Methodological Answer : Conduct accelerated aging tests (e.g., 70°C, 75% RH for 500 hours) with and without UV exposure. Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C). Stabilizer additives (e.g., hindered amine light stabilizers) can mitigate degradation. Surface analysis via X-ray photoelectron spectroscopy (XPS) identifies oxidation products (e.g., SnO₂) .

Q. How do computational models explain the mechanistic pathways of DBTC’s neurotoxic effects at the molecular level?

- Methodological Answer : Apply density functional theory (DFT) to simulate DBTC binding to neuronal receptors (e.g., NMDA). Molecular dynamics (MD) simulations (50 ns trajectories) reveal conformational changes in lipid bilayers. Validate predictions with in vitro electrophysiology (patch-clamp) and in vivo zebrafish models to correlate binding affinity with behavioral outcomes .

Q. What experimental designs address data variability in DBTC’s endocrine-disrupting effects across in vitro assays?

- Methodological Answer : Use harmonized protocols (e.g., OECD TG 455 for steroidogenesis assays). Include cell-line controls (e.g., H295R vs. MCF-7) to assess tissue-specific responses. Normalize data to internal standards (e.g., luciferase activity for reporter gene assays). Meta-analysis of existing datasets can identify confounding factors like serum batch effects .

Data Interpretation and Reproducibility Guidelines

- Contradiction Analysis : When conflicting data arise, verify reagent purity (≥99% by HPLC), replicate experiments across independent labs, and apply statistical rigor (e.g., Grubbs’ test for outliers). Cross-disciplinary peer review minimizes bias in mechanistic interpretations .

- Reproducibility : Document all parameters (e.g., stirring speed, humidity) in supplementary materials. Share raw data via repositories like Zenodo or Figshare, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.